

# An In-depth Technical Guide to 3,6-Dibromophenanthrene: Structure, Isomers, and Synthesis

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## Compound of Interest

Compound Name: 3,6-Dibromophenanthrene

Cat. No.: B169145

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This technical guide provides a comprehensive overview of **3,6-dibromophenanthrene**, a key intermediate in the synthesis of advanced materials and complex organic molecules. The document details its structural formula, explores its isomers, presents available physicochemical data, and outlines experimental protocols for related compounds, offering valuable insights for professionals in organic synthesis and materials science.

## Structural Formula and Physicochemical Properties

**3,6-Dibromophenanthrene** is a polycyclic aromatic hydrocarbon characterized by a phenanthrene backbone with two bromine substituents at the 3 and 6 positions. Its chemical structure is depicted below:

Caption: Structural formula of **3,6-Dibromophenanthrene**.

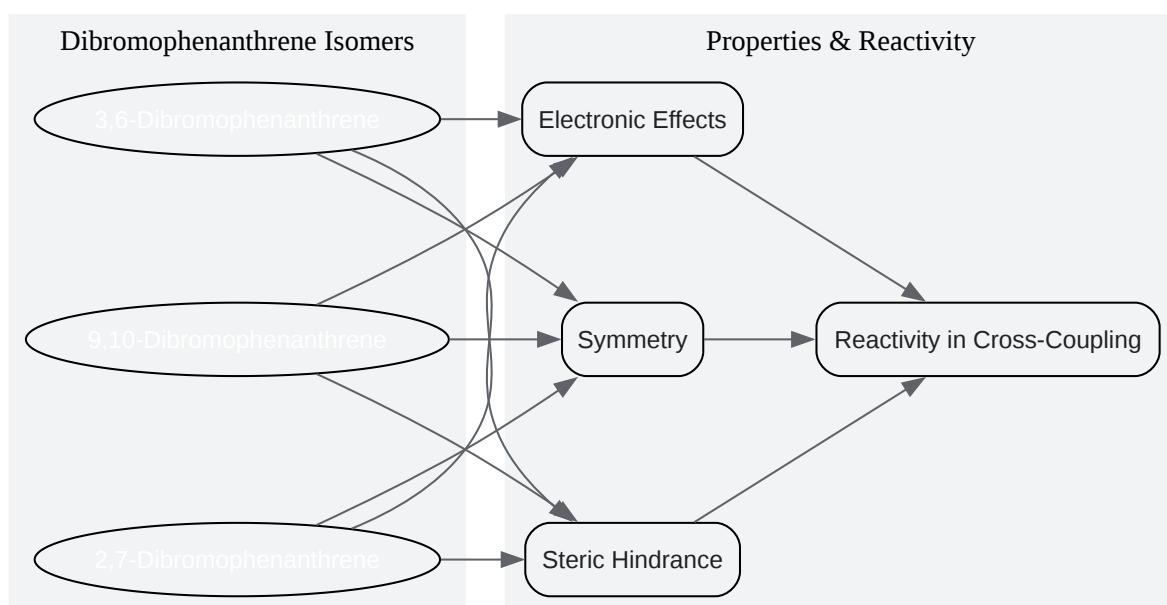
## Physicochemical Data

A summary of the key physicochemical properties of **3,6-dibromophenanthrene** is provided in the table below.

Property	Value	Reference
CAS Number	174735-02-5	<a href="#">[1]</a>
Molecular Formula	C <sub>14</sub> H <sub>8</sub> Br <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	336.02 g/mol	<a href="#">[1]</a>
Appearance	Solid	
Melting Point	188-191 °C	

## Isomers of Dibromophenanthrene

Dibromophenanthrene exists in several isomeric forms, with the position of the two bromine atoms on the phenanthrene core determining the specific isomer. Besides the 3,6-isomer, other common and well-studied isomers include 2,7-dibromophenanthrene and 9,10-dibromophenanthrene. The structural differences between these isomers lead to variations in their physical and chemical properties, which can influence their reactivity and potential applications.



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Caption: Relationship between isomers and their properties.

## Comparative Data of Dibromophenanthrene Isomers

The following table summarizes and compares the available data for 3,6-, 2,7-, and 9,10-dibromophenanthrene.

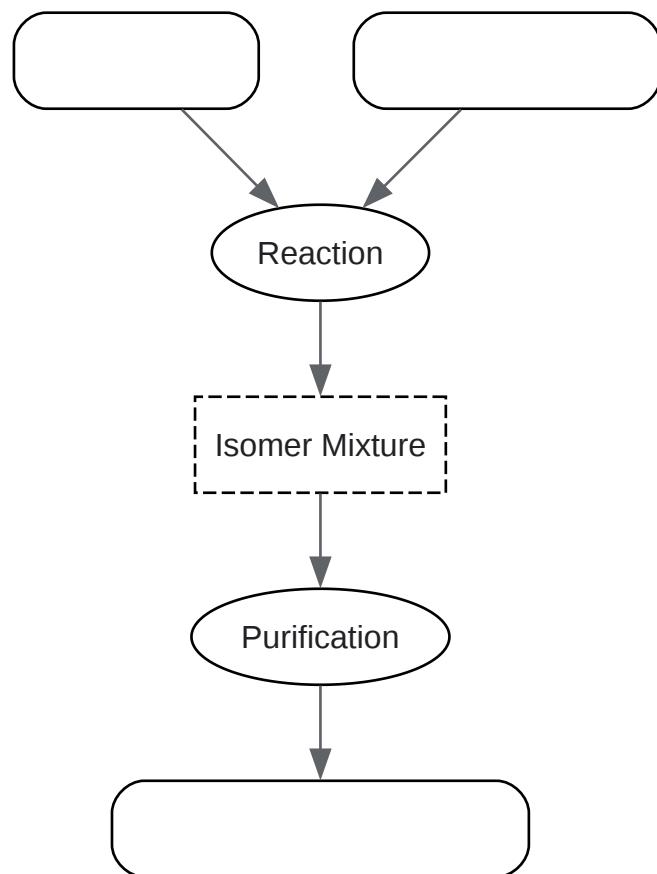
Property	3,6-Dibromophenanthrene	2,7-Dibromophenanthrene	9,10-Dibromophenanthrene
CAS Number	174735-02-5	62325-30-8	15810-15-8[2]
Molecular Formula	C <sub>14</sub> H <sub>8</sub> Br <sub>2</sub>	C <sub>14</sub> H <sub>8</sub> Br <sub>2</sub> [3]	C <sub>14</sub> H <sub>8</sub> Br <sub>2</sub> [4]
Molecular Weight	336.02 g/mol	336.02 g/mol	336.02 g/mol [4]
Melting Point	188-191 °C	Not available	179-180 °C[2]
Appearance	Solid	Solid crystalline[3]	Pale yellow solid[5]

## Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of **3,6-dibromophenanthrene** is not readily available in the public domain, the synthesis of its derivatives, such as 3,6-dibromo-9,10-phenanthrenequinone, is well-documented. Additionally, synthetic routes for other isomers like 2,7- and 9,10-dibromophenanthrene and their derivatives have been reported. These protocols can provide valuable insights into the potential synthetic strategies for **3,6-dibromophenanthrene**.

## General Synthetic Approach (Hypothetical)

A plausible route to **3,6-dibromophenanthrene** could involve the direct bromination of phenanthrene. However, controlling the regioselectivity to obtain the desired 3,6-isomer would be a significant challenge, likely resulting in a mixture of isomers. A more targeted approach might involve a multi-step synthesis starting from a pre-functionalized precursor.



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Caption: Hypothetical direct bromination workflow.

## Experimental Protocol for the Synthesis of 3,6-Dibromo-9,10-phenanthrenequinone

This protocol describes the synthesis of a key derivative of **3,6-dibromophenanthrene**.<sup>[6]</sup>

Materials:

- 9,10-Phenanthrenequinone
- Benzoyl peroxide
- Nitrobenzene
- Bromine

- Ethanol

Procedure:

- To a nitrogen-purged reaction vessel, add 9,10-phenanthrenequinone (50 g), benzoyl peroxide (2.5 g), and nitrobenzene (250 mL).
- Add bromine (83 g) to the mixture.
- Heat the mixture to reflux and stir for 2 hours.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Add ethanol (250 mL) to precipitate the product.
- Collect the precipitated solid by filtration.
- Wash the solid with ethanol.
- Dry the product under vacuum to yield 3,6-dibromo-9,10-phenanthrenequinone as a yellow solid.

## Experimental Protocol for the Synthesis of 9,10-Dibromophenanthrene

This protocol outlines the synthesis of the 9,10-isomer.[\[7\]](#)

Materials:

- 2,2'-Bis(dibromomethyl)biphenyl
- Potassium tert-butoxide
- N,N-dimethyl-formamide (DMF)
- 6 M HCl
- Toluene

- Brine
- Na<sub>2</sub>SO<sub>4</sub>

Procedure:

- Dissolve 2,2'-bis(dibromomethyl)biphenyl in anhydrous DMF at 0 °C.
- Add potassium tert-butoxide to the solution and stir for 1 hour at 0 °C.
- Quench the reaction by slowly adding 6 M HCl.
- Filter the precipitate and wash with water and methanol.
- Dry the solid in vacuo to afford 9,10-dibromophenanthrene as a yellow solid.

## Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of synthesized compounds. While the complete spectroscopic profile for **3,6-dibromophenanthrene** is not readily available, the data for 9,10-dibromophenanthrene can serve as a useful reference.[7]

### <sup>1</sup>H and <sup>13</sup>C NMR Data for 9,10-Dibromophenanthrene

- <sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>): δ = 8.63 (dd, J = 8.2, 1.4 Hz, 2H), 8.47 (dd, J = 8.1, 1.5 Hz, 2H), 7.70 (ddd, J = 8.2, 7.0, 1.5 Hz, 2H), 7.66 (ddd, J = 8.1, 7.0, 1.4 Hz, 2H).[7]
- <sup>13</sup>C NMR (126 MHz, CDCl<sub>3</sub>): δ = 131.27, 130.36, 129.68, 128.18, 127.76, 126.24, 122.84 ppm.[7]

This guide provides a foundational understanding of **3,6-dibromophenanthrene** and its isomers, highlighting the available data and identifying areas where further research is needed. The provided experimental protocols for related compounds offer a starting point for the development of a robust synthesis of the target molecule.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 3,6-Dibromophenanthrene: Structure, Isomers, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169145#3-6-dibromophenanthrene-structural-formula-and-isomers]

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